4-(Piperidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)phenol typically involves the reaction of phenol derivatives with piperidine under specific conditions. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of ammonium acetate in multicomponent processes to prepare various piperidine derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of inexpensive starting materials and efficient catalytic processes to ensure high yields and purity. The reactions are typically carried out under mild conditions to minimize the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone derivative.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as hydrogen gas with metal catalysts, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced piperidine compounds, and various substituted phenol derivatives .
Scientific Research Applications
4-(Piperidin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound may also modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Exhibits various biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
4-(Piperidin-2-yl)phenol is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h4-7,11-13H,1-3,8H2 |
InChI Key |
YDYOXZKGPNTYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.